

Application Notes and Protocols for C-Alkylation with Ethyl 3-Bromopropanoate

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Compound of Interest

Compound Name: Ethyl 3-bromopropanoate

Cat. No.: B166144

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Introduction

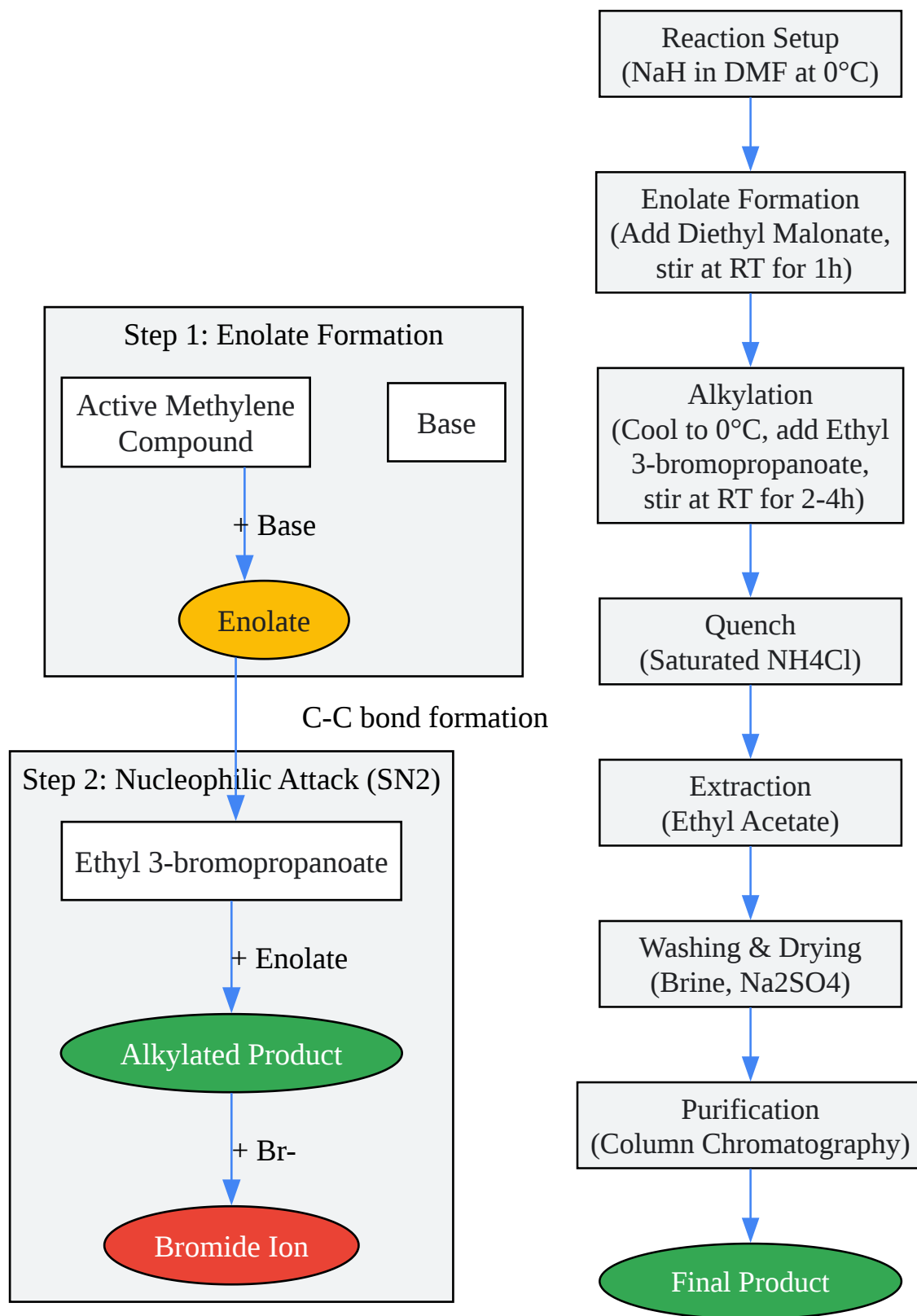
C-alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of more complex molecular frameworks from simpler precursors. **Ethyl 3-bromopropanoate** is a versatile reagent in this context, serving as a three-carbon electrophilic building block. Its reaction with various nucleophiles, particularly carbanions derived from active methylene compounds, enolates of ketones, and other stabilized anions, provides a straightforward route to a variety of functionalized molecules, including γ -keto esters and substituted carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

This document provides a detailed experimental protocol for the C-alkylation of an active methylene compound using **ethyl 3-bromopropanoate**. It also includes a summary of reaction conditions for various substrates and visualizations of the experimental workflow and underlying chemical principles.

Principle of the Reaction

The C-alkylation reaction with **ethyl 3-bromopropanoate** proceeds via a nucleophilic substitution (S_N2) mechanism. A strong base is used to deprotonate a carbon atom alpha to an electron-withdrawing group (such as a carbonyl or nitro group), generating a nucleophilic carbanion or enolate. This nucleophile then attacks the electrophilic carbon atom of **ethyl 3-**

bromopropanoate that is bonded to the bromine atom, displacing the bromide ion and forming a new carbon-carbon bond.



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